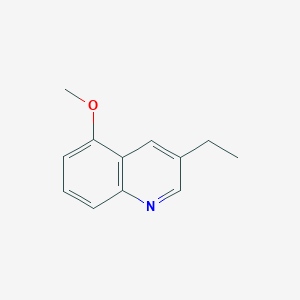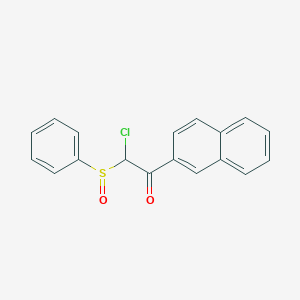
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfinyl group, a chloro group, and a naphthyl group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-1-(naphthalen-2-yl)ethanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfinyl group yields a sulfone, while reduction of the chloro group results in the corresponding hydrocarbon.
Applications De Recherche Scientifique
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group can participate in electrophilic substitution reactions, further modulating the compound’s biological activity. The naphthyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(Naphthalen-2-yl)ethanone: Lacks the benzenesulfinyl and chloro groups, resulting in different reactivity and applications.
2-(Cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one: Contains a cyanosulfanyl group instead of a benzenesulfinyl group, leading to distinct chemical properties and uses.
The presence of the benzenesulfinyl and chloro groups in this compound imparts unique reactivity and makes it a versatile compound in various scientific applications.
Propriétés
Numéro CAS |
162147-96-8 |
|---|---|
Formule moléculaire |
C18H13ClO2S |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-2-chloro-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H13ClO2S/c19-18(22(21)16-8-2-1-3-9-16)17(20)15-11-10-13-6-4-5-7-14(13)12-15/h1-12,18H |
Clé InChI |
IRELWEGSVSBRHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)C(C(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


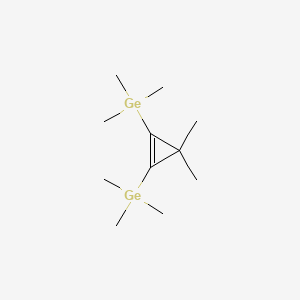

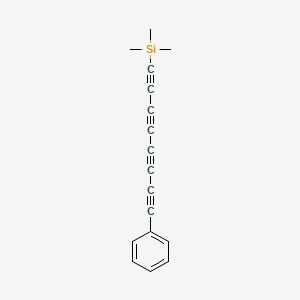
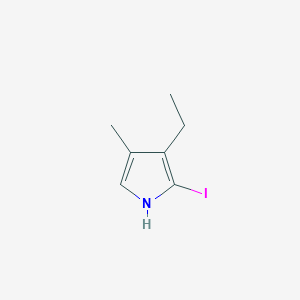
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
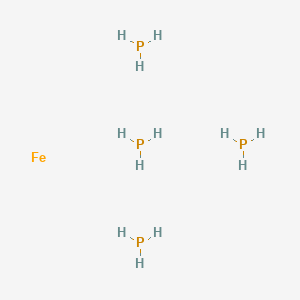
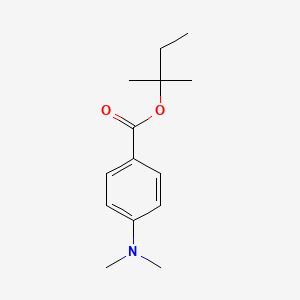



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
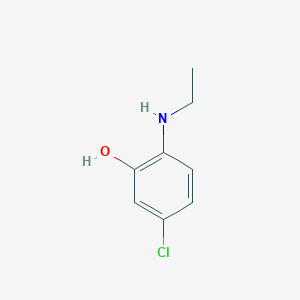
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
